molecular formula C5H12O2 B3188816 (S)-1,4-pentanediol CAS No. 24347-57-7

(S)-1,4-pentanediol

Cat. No. B3188816
CAS RN: 24347-57-7
M. Wt: 104.15 g/mol
InChI Key: GLOBUAZSRIOKLN-YFKPBYRVSA-N
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Description

Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It could involve multiple steps, each with specific reagents and conditions .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds between them . Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of these reactions .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, refractive index, etc. The compound’s chemical properties like acidity, basicity, reactivity, etc., are also studied .

Safety And Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes studying the compound’s toxicity, flammability, reactivity, etc .

Future Directions

This involves predicting or proposing future research directions. It could involve suggesting new synthetic methods, new reactions, new applications, etc .

properties

CAS RN

24347-57-7

Product Name

(S)-1,4-pentanediol

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

IUPAC Name

(4S)-pentane-1,4-diol

InChI

InChI=1S/C5H12O2/c1-5(7)3-2-4-6/h5-7H,2-4H2,1H3/t5-/m0/s1

InChI Key

GLOBUAZSRIOKLN-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](CCCO)O

SMILES

CC(CCCO)O

Canonical SMILES

CC(CCCO)O

boiling_point

202.0 °C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Direct production of MTHF from levulinic acid is not reported in the literature except as a minor byproduct [4]. Copper-chromium oxide was used to catalyze the hydrogenation in a two stage manner at 245° C. and 300° C. and required about 80 minutes. The reaction yielded 11% gamma-valerolactone and 44% 1,4-pentanediol with a 22% yield of a water byproduct with the "odor of a alpha-methyl tetrahydrofuran", but no quantitative analysis of the water byproduct was reported, (estimated 4.5 mol % yield of MTHF in the water byproduct).
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Reaction Step One
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byproduct [ 4 ]
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Copper-chromium oxide
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catalyst
Reaction Step Four
Yield
44%

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